molecular formula C12H15ClN2O B11799314 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11799314
M. Wt: 238.71 g/mol
InChI Key: ZRIKKAMWHLXFOT-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a chlorinated pyridine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then oxidized to form the aldehyde group, completing the synthesis of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base.

Major Products Formed:

    Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of the chlorinated pyridine ring and the piperidine moiety often play a crucial role in its biological activity.

Comparison with Similar Compounds

  • 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
  • 2-(6-Chloro-5-methylpyridin-3-yl)piperazine-1-carbaldehyde

Comparison: Compared to similar compounds, 2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the piperidine ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-(6-chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H15ClN2O/c1-9-6-10(7-14-12(9)13)11-4-2-3-5-15(11)8-16/h6-8,11H,2-5H2,1H3

InChI Key

ZRIKKAMWHLXFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCCN2C=O

Origin of Product

United States

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